molecular formula C52H80N16O22S4 B12750589 Einecs 302-039-1 CAS No. 94088-39-8

Einecs 302-039-1

Cat. No.: B12750589
CAS No.: 94088-39-8
M. Wt: 1409.6 g/mol
InChI Key: QUDSKSXXNMTKDF-YZNHWISSSA-N
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Description

Properties

CAS No.

94088-39-8

Molecular Formula

C52H80N16O22S4

Molecular Weight

1409.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;5-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C36H36N12O14S4.4C4H11NO2/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;4*6-3-1-5-2-4-7/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);4*5-7H,1-4H2/b8-7+;;;;

InChI Key

QUDSKSXXNMTKDF-YZNHWISSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline structure. The reaction typically requires mild to moderate temperatures and can be carried out in various solvents, including ethanol and acetic acid.

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydroisoquinoline often involves catalytic hydrogenation of isoquinoline. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of isoquinoline to 1,2,3,4-tetrahydroisoquinoline.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Isoquinoline and its derivatives.

    Reduction: More saturated heterocyclic compounds.

    Substitution: Various substituted tetrahydroisoquinolines depending on the reagents used.

Scientific Research Applications

1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including alkaloids and pharmaceuticals.

    Medicine: Research has shown its potential in developing drugs for neurological disorders, such as Parkinson’s disease, due to its structural similarity to neurotransmitters.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a neurotransmitter analog, interacting with receptors and enzymes involved in neurotransmission. Its effects are mediated through binding to specific receptors, altering their activity, and influencing downstream signaling pathways.

Comparison with Similar Compounds

1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as isoquinoline and tetrahydroquinoline. While isoquinoline is an unsaturated compound with a similar structure, tetrahydroquinoline has a different ring structure. The unique feature of 1,2,3,4-tetrahydroisoquinoline is its saturated ring, which imparts different chemical reactivity and biological activity compared to its analogs.

List of Similar Compounds

  • Isoquinoline
  • Tetrahydroquinoline
  • 1,2,3,4-tetrahydroquinoline

Q & A

Basic: How can researchers systematically identify and characterize the physicochemical properties of Einecs 302-039-1?

To characterize this compound, begin with spectral analysis (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to confirm molecular structure and purity. Pair these with thermal analysis (DSC, TGA) to determine stability and phase transitions. For reproducibility, document protocols rigorously, including instrument calibration, solvent systems, and environmental conditions (e.g., temperature, humidity) . Validate results against established databases or peer-reviewed studies to ensure consistency.

Basic: What experimental design principles are critical for synthesizing this compound in a research setting?

Adopt a factorial design to isolate variables (e.g., reaction temperature, catalyst concentration) and optimize yield. Include negative controls (e.g., solvent-only reactions) and replicate trials to distinguish artifacts from true outcomes. Use statistical tools like ANOVA to assess significance. Ensure methods are detailed enough for replication, including equipment specifications and hazard mitigation steps .

Advanced: How should researchers resolve contradictions in reported data on this compound’s catalytic or biological activity?

First, perform meta-analysis to identify methodological divergences (e.g., assay type, sample preparation). Replicate conflicting studies under controlled conditions, systematically varying one parameter at a time. Apply error analysis (e.g., confidence intervals, p-values) to quantify variability. Cross-reference with computational simulations (e.g., molecular docking, DFT calculations) to validate hypotheses about mechanism-driven discrepancies .

Advanced: What strategies are effective for designing mechanistic studies to investigate this compound’s interaction with biological targets?

Use a combination of in vitro (e.g., enzyme inhibition assays) and in silico approaches (MD simulations, QSAR models). Employ isotopic labeling or fluorescence tagging to track binding kinetics. For rigor, predefine success criteria (e.g., IC50 thresholds) and include orthogonal assays (e.g., SPR, ITC) to confirm findings. Document all protocols in supplementary materials to enable peer validation .

Advanced: How can computational modeling be integrated with experimental data to predict this compound’s environmental fate or toxicity?

Leverage QSAR models trained on physicochemical descriptors (logP, solubility) and ecotoxicity databases. Validate predictions with in vitro assays (e.g., Ames test, zebrafish embryotoxicity). Use sensitivity analysis to identify critical parameters (e.g., hydrolysis rate, bioavailability). Publish raw datasets and code repositories to facilitate reproducibility .

Basic: What steps ensure a comprehensive literature review for this compound-related research?

Use Boolean search terms in databases like SciFinder and PubMed, combining "this compound" with keywords (e.g., "synthesis," "mechanism"). Filter for peer-reviewed articles and prioritize high-impact journals. Create an annotated bibliography to track methodologies, contradictions, and gaps. Cross-check citations in review articles to identify seminal studies .

Advanced: What statistical methods are recommended for validating anomalous data in this compound’s spectroscopic or chromatographic profiles?

Apply Grubbs’ test to detect outliers in replicate measurements. Use principal component analysis (PCA) to differentiate instrumental noise from true signal variation. For time-series data (e.g., degradation studies), employ autocorrelation or Fourier transforms. Report confidence intervals and effect sizes to contextualize findings .

Basic: How can researchers ensure experimental reproducibility when working with this compound?

Provide granular details in methods: solvent batch numbers, instrument model numbers, and software versions. Include step-by-step protocols in supplementary materials, such as purification gradients or centrifugation parameters. Collaborate with independent labs for interlaboratory validation .

Advanced: What frameworks support the integration of multi-omics data (e.g., metabolomics, proteomics) in studying this compound’s systemic effects?

Use pathway analysis tools (KEGG, Reactome) to map omics data onto biological networks. Apply machine learning (random forests, neural networks) to identify biomarkers or synergistic interactions. Validate with knockdown/knockout models (e.g., CRISPR) to establish causality. Publish datasets in FAIR-compliant repositories .

Advanced: What methodologies are robust for developing structure-activity relationship (SAR) models for this compound derivatives?

Curate a library of analogs with systematic structural variations (e.g., substituent groups, stereochemistry). Use high-throughput screening to collect bioactivity data. Apply multivariate regression or deep learning to correlate descriptors (e.g., Hammett constants, topological indices) with activity. Validate models via leave-one-out cross-validation and external test sets .

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